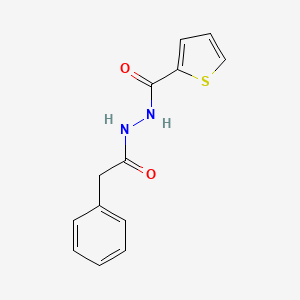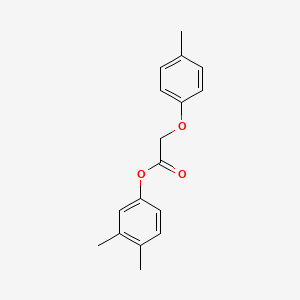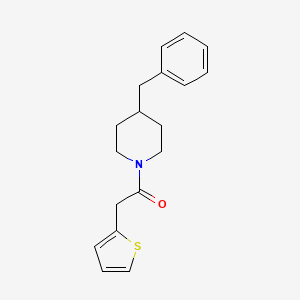![molecular formula C21H25N3O4 B5530102 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5530102.png)
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related heterocyclic compounds involves several steps including ring opening, ring closure reactions, and the use of different organic acids. Typically, these syntheses involve the conversion of organic acids into corresponding esters, hydrazides, and then to the desired oxadiazole derivatives. The specific methods and reagents used depend on the desired final structure and the functional groups present in the starting materials. For compounds similar to the one , typical synthetic routes may involve nucleophilic substitution reactions, use of reagents like N,N-dimethylformamide (DMF), and sodium hydride for the creation of oxadiazole rings and the attachment of various substituents to the piperidine core (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds within this class is often confirmed through various analytical techniques such as spectral analysis, X-ray crystallography, and quantum chemical studies. These analyses help to establish the exact configuration and conformation of the molecular frameworks involved. For example, DFT (Density Functional Theory) calculations and X-ray diffraction studies are common methods used to determine the geometrical and electronic structure of such compounds, providing insights into their reactivity and properties (Şahin et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of this compound would likely involve interactions typical of oxadiazoles, benzofurans, and piperidines. This includes nucleophilic attacks, potential for forming hydrogen bonds, and the ability to undergo various organic reactions such as substitutions, eliminations, and additions. The specific chemical behaviors would depend on the substituents and their positions on the rings, influencing the compound's reactivity towards different reagents and under different conditions.
Physical Properties Analysis
Physical properties such as solubility, melting point, boiling point, and crystallinity can be influenced by the compound's molecular structure. These properties are critical for determining the compound's suitability for different applications and its behavior under various environmental conditions. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be used to study these properties in detail.
Chemical Properties Analysis
The chemical properties of such compounds typically include their reactivity, stability, and interactions with biological molecules. The presence of the 1,2,4-oxadiazole ring, for example, could impart certain electron-withdrawing characteristics, affecting the compound’s reactivity. Additionally, the specific functional groups present can dictate the compound's acid-base behavior, redox characteristics, and potential for forming specific types of chemical bonds.
References
- (Khalid et al., 2016) - Synthesis, Spectral Analysis, and Biological Evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfides.
- (Şahin et al., 2012) - 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one: Synthesis, characterization, X-ray, and DFT structures.
特性
IUPAC Name |
(6-methoxy-3-methyl-1-benzofuran-2-yl)-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-12(2)19-22-20(28-23-19)14-7-9-24(10-8-14)21(25)18-13(3)16-6-5-15(26-4)11-17(16)27-18/h5-6,11-12,14H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAQFBWZGDRJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCC(CC3)C4=NC(=NO4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5530029.png)
![N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5530036.png)


![3-{[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]carbonyl}-1-methyl-2(1H)-quinolinone](/img/structure/B5530054.png)
![ethyl 5-methyl-3-(3-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5530062.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5530099.png)
![5-(3-bromophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5530122.png)

![3-({methyl[3-(methylthio)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5530126.png)

![5-[1-(3-methylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5530139.png)
